1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

Catalog No.
S906402
CAS No.
1060815-96-4
M.F
C6H4F3NOS
M. Wt
195.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

CAS Number

1060815-96-4

Product Name

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

IUPAC Name

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

InChI

InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3

InChI Key

VGGMVWKKEMAJJF-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC(=CS1)C(F)(F)F

Canonical SMILES

CC(=O)C1=NC(=CS1)C(F)(F)F

Molecular Structure Analysis

The key features of the molecule include:

  • A thiazole ring: This five-membered ring contains two nitrogen atoms and a sulfur atom. The sulfur atom is positioned at position 2 (indicated by the "2-YL" suffix).
  • A trifluoromethyl group (CF3): This electron-withdrawing group is attached to the 4th position of the thiazole ring.
  • An acetyl group (CH3CO-): This carbonyl group is linked to the first carbon atom of the molecule (indicated by "1-").

The presence of the trifluoromethyl group might influence the electronic properties and reactivity of the molecule compared to unsubstituted thiazole derivatives [].


Chemical Reactions Analysis

  • Nucleophilic addition to the carbonyl group: The carbonyl group (C=O) can react with nucleophiles, such as amines or alcohols, to form adducts.
  • Substitution reactions: The trifluoromethyl group might be susceptible to nucleophilic substitution under specific conditions.
  • Chemical Suppliers

    Several chemical suppliers offer 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone, but the product descriptions typically focus on its availability and basic properties, rather than mentioning any specific research applications [, , ].

  • Limited Literature Search

    Scientific databases do not return a significant number of publications directly referencing 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone itself. This suggests that the compound may be relatively new or not yet widely studied.

XLogP3

1.9

Dates

Modify: 2023-08-16

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